An In-depth Technical Guide to the Chemical Properties of (2-Thien-2-ylphenyl)methanol
An In-depth Technical Guide to the Chemical Properties of (2-Thien-2-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Thien-2-ylphenyl)methanol is a biaryl methanol of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a phenyl methanol scaffold, presents a unique combination of steric and electronic properties. The thiophene moiety, a well-recognized bioisostere of the benzene ring, can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This guide provides a comprehensive overview of the chemical properties of (2-Thien-2-ylphenyl)methanol, including its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.
Nomenclature and Isomerism
It is crucial to distinguish between the two positional isomers:
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(2-Thien-2-ylphenyl)methanol: The thiophene and methanol groups are attached to adjacent carbons on the phenyl ring (ortho substitution).
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Phenyl(thiophen-2-yl)methanol: The phenyl and thiophene groups are attached to the same carbon of the methanol unit.
This guide will primarily focus on (2-Thien-2-ylphenyl)methanol , while information on phenyl(thiophen-2-yl)methanol will be provided for comparative purposes.
Synthesis of (2-Thien-2-ylphenyl)methanol
The most direct and logical synthetic route to (2-Thien-2-ylphenyl)methanol is a two-step process starting from commercially available precursors. This involves a palladium-catalyzed cross-coupling reaction to form the biaryl aldehyde, followed by reduction to the desired alcohol.
Step 1: Synthesis of 2-(2-Thienyl)benzaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] In this step, 2-bromobenzaldehyde is coupled with 2-thienylboronic acid in the presence of a palladium catalyst and a base.
Diagram 1: Suzuki-Miyaura Coupling for 2-(2-Thienyl)benzaldehyde Synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
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Materials:
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Procedure:
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To a reaction vessel, add 2-bromobenzaldehyde, 2-thienylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
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Add the degassed solvent system.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(2-thienyl)benzaldehyde.
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Step 2: Reduction of 2-(2-Thienyl)benzaldehyde to (2-Thien-2-ylphenyl)methanol
The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed for this purpose, as they are selective for aldehydes and ketones and tolerate a wide range of other functional groups.
Diagram 2: Reduction of 2-(2-Thienyl)benzaldehyde.
Experimental Protocol: Aldehyde Reduction
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Materials:
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2-(2-Thienyl)benzaldehyde (1.0 eq)
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Sodium borohydride (1.5 eq)
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Methanol
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Procedure:
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Dissolve 2-(2-thienyl)benzaldehyde in methanol in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride portion-wise to the stirred solution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
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Once the starting material is consumed, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude product, (2-Thien-2-ylphenyl)methanol, can be purified by column chromatography if necessary.
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Chemical and Physical Properties
| Property | (2-Thien-2-ylphenyl)methanol | Phenyl(thiophen-2-yl)methanol | 2-Thiophenemethanol |
| CAS Number | 773872-97-2 | 26059-21-2 | 636-72-6[3] |
| Molecular Formula | C₁₁H₁₀OS | C₁₁H₁₀OS | C₅H₆OS[3] |
| Molecular Weight | 190.26 g/mol | 190.27 g/mol | 114.17 g/mol [3] |
| Physical Form | Not specified | Solid | Clear light yellow liquid[3] |
| Boiling Point | Not specified | Not specified | 206-207 °C @ 760 mmHg[3] |
| Melting Point | Not specified | Not specified | Not applicable |
| Density | Not specified | Not specified | 1.205-1.215 g/mL (20 °C)[3] |
| Refractive Index | Not specified | Not specified | 1.562-1.568 (20 °C)[3] |
Note: The absence of specific data for (2-Thien-2-ylphenyl)methanol highlights an opportunity for further research to characterize this compound fully.
Spectroscopic Data (Predicted and Comparative)
Detailed spectroscopic data for (2-Thien-2-ylphenyl)methanol is not currently available. However, based on its structure, the following characteristic signals would be expected:
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¹H NMR:
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Aromatic protons on the phenyl and thiophene rings in the range of δ 7.0-8.0 ppm.
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A singlet or a doublet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm.
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A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.
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¹³C NMR:
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Aromatic carbons in the range of δ 120-145 ppm.
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A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.
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IR Spectroscopy:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹.
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C=C stretching bands for the aromatic rings in the region of 1450-1600 cm⁻¹.
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A C-O stretching band around 1000-1100 cm⁻¹.
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Mass Spectrometry:
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A molecular ion peak (M⁺) at m/z = 190.
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For comparison, the spectroscopic data for 2-Thiophenemethanol is well-documented and can be found on databases such as PubChem.[3]
Reactivity
The reactivity of (2-Thien-2-ylphenyl)methanol is primarily dictated by the hydroxyl group and the two aromatic rings.
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Reactions of the Hydroxyl Group:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-thienyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid, 2-(2-thienyl)benzoic acid, with stronger oxidizing agents such as potassium permanganate (KMnO₄).
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Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.
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Etherification: The hydroxyl group can be converted into an ether under appropriate conditions (e.g., Williamson ether synthesis).
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.
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Reactions of the Aromatic Rings:
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Electrophilic Aromatic Substitution: Both the phenyl and thiophene rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the substituents will influence the position of substitution. The thiophene ring is generally more reactive towards electrophilic substitution than the benzene ring.
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Applications in Drug Discovery and Materials Science
The biaryl methanol scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[4] The incorporation of a thiophene ring in place of a phenyl ring can modulate a compound's metabolic stability, solubility, and target-binding interactions.[5]
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Medicinal Chemistry:
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(2-Thien-2-ylphenyl)methanol can serve as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives could be explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The thienyl group can participate in hydrogen bonding and π-stacking interactions within protein binding pockets, potentially enhancing potency and selectivity.[5]
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The structural motif is present in various classes of drugs, and its derivatives could be designed as analogs of existing pharmaceuticals to improve their properties.
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Materials Science:
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Thiophene-containing organic molecules are of great interest in the development of organic electronics due to their excellent charge transport properties. Derivatives of (2-Thien-2-ylphenyl)methanol could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
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Conclusion
(2-Thien-2-ylphenyl)methanol is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental characterization of this compound is still needed, its synthesis is readily achievable through established synthetic methodologies. This guide provides a foundational understanding of its chemical properties and outlines clear, actionable protocols for its preparation, empowering researchers to explore its utility in their respective fields. The structural novelty and synthetic accessibility of (2-Thien-2-ylphenyl)methanol make it a compelling target for further investigation and a valuable building block for the development of next-generation functional molecules.
References
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The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (URL: [Link])
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2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem. (URL: [Link])
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
